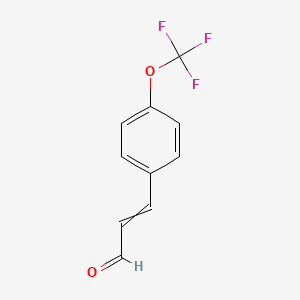

4-(Trifluoromethoxy)cinnamic aldehyde

Description

Significance of Cinnamic Aldehyde Derivatives in Contemporary Chemical and Biological Research

Cinnamic aldehyde, the parent compound of this family, is a naturally occurring organic substance that gives cinnamon its characteristic flavor and odor. wikipedia.org It and its numerous derivatives are pivotal in both chemical and biological research. These compounds are derived from natural sources, particularly the inner bark of trees from the genus Cinnamomum, or can be synthesized in the laboratory. researchgate.netthepharmajournal.com

The research interest in cinnamic aldehyde derivatives is largely due to their wide spectrum of pharmacological and biological activities. Studies have demonstrated their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents. researchgate.netbohrium.comnih.gov As antibacterial agents, they have shown activity against a broad range of Gram-positive and Gram-negative bacteria, with mechanisms that include the inhibition of key proteins involved in cell division. bohrium.commaynoothuniversity.ie Furthermore, their antifungal properties against various pathogenic fungi are well-documented. maynoothuniversity.ienih.gov In the realm of oncology, certain derivatives have been investigated for their cytotoxic effects on cancer cell lines and their potential to enhance the efficacy of existing cancer therapies.

Beyond medicine, these compounds are used in agriculture as effective and safe insecticides against pests like mosquito larvae and as fungicides. wikipedia.orgresearchgate.net The versatile chemical structure of the cinnamic aldehyde scaffold also makes it a valuable building block in materials science for creating polymers with specific photoreactive properties. nih.gov

Rationale for Trifluoromethoxy Group Incorporation in Cinnamic Aldehyde Scaffolds

The incorporation of fluorine-containing functional groups is a key strategy in modern medicinal chemistry to enhance the properties of bioactive molecules. nih.gov The trifluoromethoxy group (-OCF₃) is particularly advantageous for modifying molecular scaffolds like cinnamic aldehyde. bohrium.com

The rationale for its inclusion is multifaceted:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug candidate in the body. mdpi.com

Modulation of Lipophilicity : The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. bohrium.commdpi.com This property is crucial for improving a compound's ability to permeate cell membranes and enhance its bioavailability. mdpi.com

Alteration of Electronic Properties : The trifluoromethoxy group is strongly electron-withdrawing. mdpi.com This electronic effect can alter the way a molecule binds to its biological target, potentially increasing its potency and selectivity. wechemglobal.com

Bioisosteric Replacement : The trifluoromethoxy group can be used as a bioisostere for other chemical groups, allowing chemists to fine-tune the steric and electronic profile of a molecule to optimize its interaction with a biological receptor. mdpi.com

By introducing the -OCF₃ group onto the cinnamic aldehyde framework, researchers aim to create new molecules with improved pharmacokinetic profiles and enhanced biological activity. bohrium.com

Overview of Current Research Trajectories for 4-(Trifluoromethoxy)cinnamic Aldehyde

Current research involving this compound primarily positions it as a specialized chemical intermediate and building block for organic synthesis. While extensive studies on this specific molecule are not widely published, its research trajectory can be inferred from the properties of its core structure and functional group. The main areas of investigation are:

Medicinal Chemistry and Drug Discovery : The compound serves as a starting material for the synthesis of more complex molecules intended for therapeutic use. Researchers utilize it to create novel derivatives with potential applications as anticancer, antimicrobial, or anti-inflammatory drugs, leveraging both the known bioactivity of the cinnamic aldehyde core and the property-enhancing effects of the trifluoromethoxy group. bohrium.commdpi.com

Agrochemical Development : Following the precedent set by other cinnamic aldehyde derivatives used as pesticides, this compound is a candidate for developing new agrochemicals. wikipedia.org The trifluoromethoxy group could enhance the potency and environmental stability of these agents.

Materials Science : The molecule can be used in the synthesis of novel polymers and materials. The presence of the fluorinated group can impart unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. nih.gov

Interdisciplinary Applications of this compound in Academic Inquiry

The study and use of this compound are inherently interdisciplinary, bridging several key areas of scientific inquiry:

Organic Synthesis : Chemists focus on developing efficient methods for synthesizing this aldehyde, often through reactions like aldol (B89426) condensation, and using it as a versatile precursor to construct more elaborate molecular architectures. google.com

Medicinal Chemistry and Pharmacology : These fields explore the synthesis of analogues and derivatives from this compound. Researchers then study their structure-activity relationships (SAR) to understand how chemical modifications influence their interactions with biological targets like enzymes and receptors. mdpi.comwechemglobal.com

Biochemistry : Biochemists investigate the mechanism of action of compounds derived from this molecule. For instance, they might study how a new derivative inhibits microbial growth or induces apoptosis in cancer cells, providing a deeper understanding of its biological effects at a molecular level. bohrium.comnih.gov

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde |

| CAS Number | 183800-94-4 |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Molecular Weight | 216.16 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C10H7F3O2 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]prop-2-enal |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H |

InChI Key |

GGNLWQJCNHVNJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Trifluoromethoxy Cinnamic Aldehyde and Its Analogues

Established Synthetic Routes to Cinnamaldehydes and Trifluoromethyl-Substituted Aromatic Aldehydes

Traditional methods for the formation of cinnamaldehydes and related aromatic aldehydes provide a foundational understanding for developing more advanced synthetic pathways. These routes often involve classic condensation reactions or modern cross-coupling strategies.

Knoevenagel Condensation Approaches for α,β-Unsaturated Aldehyde Formation

The Knoevenagel condensation is a cornerstone of organic synthesis for forming carbon-carbon double bonds. researchgate.net The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the context of cinnamaldehyde (B126680) synthesis, this typically involves the reaction of a benzaldehyde (B42025) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or acetaldehyde (B116499), in the presence of a basic catalyst. bepls.comresearchgate.net

The reaction is catalyzed by weak bases like amines (e.g., piperidine, triethylamine) or their salts. bepls.comrsc.org The base facilitates the deprotonation of the active methylene compound, generating a carbanion that attacks the aldehyde carbonyl. researchgate.net Subsequent dehydration of the β-hydroxy intermediate is often spontaneous. To improve the environmental footprint of the reaction, greener alternatives have been explored, such as using ammonium (B1175870) bicarbonate as a catalyst in solvent-free conditions. tue.nl The reaction of 4-(trifluoromethoxy)benzaldehyde (B1346576) with acetaldehyde under such conditions represents a direct route to the target molecule. google.comgoogle.com

Table 1: Catalysts and Conditions in Knoevenagel Condensation for Cinnamic Derivatives

| Catalyst System | Active Methylene Compound | Solvent | Key Features |

| Piperidine/Pyridine | Malonic Acid | Pyridine | Traditional method, high yield but uses carcinogenic solvent. rsc.org |

| Triethylamine (TEA)/Piperidine | Malonic Acid | Toluene (B28343) or Neat | Pyridine-free system, easier workup and solvent recycling. rsc.org |

| Ammonium Bicarbonate | Malonic Acid | Solvent-free | Environmentally benign, efficient, and rapid green chemistry approach. tue.nl |

| Solid Super Base | Acetaldehyde | Organic Solvent | High conversion rate, excellent selectivity, and simple catalyst separation. google.com |

| Alkali (e.g., NaOH) | Acetaldehyde | Aqueous Solution | Industrial method, often requires low temperatures and controlled addition. researchgate.netgoogle.com |

Oxidative Heck Reaction Strategies for Cinnamaldehyde Synthesis

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex. libretexts.org The oxidative Heck reaction is a variation that allows for the direct coupling of organoboronic acids with alkenes, providing a mild and selective route to cinnamaldehyde derivatives. nih.govscispace.com This one-step process can produce good to excellent yields, typically ranging from 43% to 92%. acs.org

The synthesis of cinnamaldehydes via this method often employs acrolein as the alkene partner and various arylboronic acids. nih.govacs.org A common catalytic system consists of a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)2), a ligand like 2,9-dimethyl-1,10-phenanthroline (dmphen), and an oxidant like p-benzoquinone. nih.govacs.org The reaction can be conducted at room temperature over 24-48 hours or accelerated using microwave heating. acs.org For the synthesis of 4-(Trifluoromethoxy)cinnamic aldehyde, 4-(trifluoromethoxy)phenylboronic acid would serve as the arylating agent.

Table 2: Examples of Oxidative Heck Reaction for Cinnamaldehyde Synthesis

| Arylboronic Acid | Catalyst/Ligand | Oxidant | Conditions | Yield (%) |

| Phenylboronic acid | Pd(OAc)2/dmphen | p-benzoquinone | Room Temp, 24h | 92% nih.gov |

| 4-Methylphenylboronic acid | Pd(OAc)2/dmphen | p-benzoquinone | Room Temp, 24h | 86% nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/dmphen | p-benzoquinone | Room Temp, 24h | 81% nih.gov |

| 3-Nitrophenylboronic acid | Pd(OAc)2/dmphen | p-benzoquinone | Room Temp, 48h | 43% nih.gov |

| 4-(Trifluoromethoxy)phenylboronic acid | Pd(OAc)2/dmphen | p-benzoquinone | Room Temp | (Predicted high yield) |

Novel Catalytic Systems in the Synthesis of this compound

The development of novel catalysts has opened new avenues for synthesizing complex molecules with high efficiency and selectivity. N-Heterocyclic carbenes and advanced metal catalysts are at the forefront of these innovations.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of unique reactivity, including the umpolung (polarity inversion) of aldehydes. acs.orgnih.gov In the context of α,β-unsaturated aldehydes, NHCs can catalyze a variety of transformations by forming key reactive intermediates, such as the Breslow intermediate or the α,β-unsaturated acylazolium intermediate. acs.orgacs.org

While direct synthesis of cinnamaldehydes using NHCs from simple precursors is less common, NHCs are extensively used in reactions of α,β-unsaturated aldehydes to build molecular complexity. acs.org For instance, NHC-catalyzed oxidative annulation reactions between α,β-unsaturated aldehydes and other substrates can produce diverse cyclic compounds. acs.org These transformations highlight the potential of using NHC catalysis to convert this compound into more complex, high-value analogues. The activation of remote carbons in unsaturated aldehyde systems by NHCs further expands the synthetic possibilities. ntu.edu.sg

Metal-Catalyzed Coupling Reactions in Trifluoromethoxy-Cinnamic Aldehyde Synthesis

Modern metal-catalyzed cross-coupling reactions are essential for constructing the specific molecular framework of this compound. The synthesis can be approached in two stages: the formation of the trifluoromethoxy-substituted aromatic ring and the subsequent construction of the cinnamic aldehyde moiety.

The introduction of the trifluoromethoxy group can be challenging. One novel approach is a silver-mediated cross-coupling reaction that allows for the formation of a Caryl–OCF3 bond from aryl stannanes or arylboronic acids. nih.gov This provides a route to key precursors like 4-(trifluoromethoxy)phenylboronic acid. nih.gov

Once the appropriately substituted aryl precursor is obtained, a variety of metal-catalyzed reactions can be used to form the α,β-unsaturated aldehyde. As discussed, the palladium-catalyzed oxidative Heck reaction is a highly effective method. nih.govacs.org Other cross-coupling reactions, such as the Hiyama coupling, which pairs organic halides with organosilicon compounds, also offer a versatile strategy for C-C bond formation and could be adapted for this synthesis. nih.gov

Electrochemical Synthesis Methods for Cinnamic Aldehyde Derivatives

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, relying on electrons to drive reactions instead of stoichiometric reagents. gre.ac.uk Organic electrosynthesis can proceed through direct electron transfer at an electrode surface or indirectly using a redox mediator. gre.ac.uk

For the synthesis of cinnamic aldehyde derivatives, electrochemical methods can be applied to either form the aldehyde group or construct the carbon-carbon double bond. For example, toluene derivatives can undergo anodic oxidation in methanol (B129727) to form dimethylacetal intermediates, which can then be hydrolyzed to the corresponding aromatic aldehyde. gre.ac.uk An analogous process starting with a 4-(trifluoromethoxy)-substituted precursor could yield the necessary aldehyde for a subsequent condensation reaction. Alternatively, indirect electrochemical oxidation, using a mediator such as TEMPO, can be employed for the conversion of allylic alcohols to α,β-unsaturated aldehydes. gre.ac.uk These methods provide a high degree of control over the reaction conditions and can minimize waste production.

Green Chemistry Principles in this compound Synthesis

One of the primary goals of green chemistry is to design synthetic routes with a high atom economy, ensuring that a maximal number of atoms from the reactants are incorporated into the final product. wikipedia.org Traditional methods for synthesizing cinnamaldehyde derivatives, such as the Perkin reaction, Claisen condensation, and Knoevenagel-Doebner condensation, are being re-evaluated and modified to enhance their environmental performance. mdpi.com

Biocatalysis presents a promising green alternative to traditional chemical synthesis. researchgate.net The use of whole-cell biocatalysts or isolated enzymes can facilitate the conversion of starting materials to this compound under mild reaction conditions, often in aqueous media. chemrxiv.org For instance, engineered microorganisms could be developed to produce the target molecule from renewable feedstocks, thereby reducing reliance on petrochemical sources. jeffleenovels.comacs.org The biosynthesis of cinnamaldehyde involves the enzymatic conversion of L-phenylalanine to trans-cinnamic acid, followed by further transformations. researchgate.netnih.gov A similar biocatalytic pathway could potentially be engineered for the synthesis of this compound.

The development of eco-friendly catalysts is another key area of focus. phys.org Researchers are exploring the use of solid acid catalysts, reusable catalysts, and nanoparticle-based catalysts to replace hazardous and corrosive reagents. phys.org These catalysts can improve reaction rates and selectivity, leading to higher yields and fewer byproducts. phys.org For example, the oxidation of the corresponding alcohol to this compound could be achieved using a heterogeneous catalyst that can be easily recovered and reused, minimizing waste.

Solvent selection is also a critical aspect of green synthesis. The use of volatile organic compounds (VOCs) as solvents poses significant environmental and health risks. iwu.edu Green alternatives include water, supercritical fluids, and ionic liquids, which have negligible vapor pressure and can often be recycled. iwu.edu Performing reactions under solvent-free conditions, where possible, represents an ideal scenario from a green chemistry perspective.

A comparative overview of traditional versus potential green synthetic approaches for cinnamaldehyde derivatives is presented below:

Table 1: Comparison of Synthetic Methodologies for Cinnamic Aldehyde Derivatives

| Methodology | Catalyst/Reagent | Solvent | Key Green Chemistry Advantages | Potential for this compound Synthesis |

|---|---|---|---|---|

| Traditional Methods (e.g., Perkin, Claisen) | Strong bases (e.g., sodium acetate), acid anhydrides | Often high-boiling organic solvents | Well-established, versatile | Can be adapted, but often with poor atom economy and significant waste generation. |

| Biocatalysis | Whole cells (e.g., engineered E. coli), isolated enzymes (e.g., reductases) | Aqueous media | Mild reaction conditions, high selectivity, use of renewable feedstocks. researchgate.netchemrxiv.org | High potential for a highly specific and sustainable route, though may require significant research and development. acs.org |

| Heterogeneous Catalysis | Solid acids, supported metal nanoparticles | Greener solvents (e.g., water, ethanol) or solvent-free | Catalyst reusability, reduced waste, improved separation. phys.org | Promising for key steps like condensation or oxidation, offering easier product purification. |

| Microwave-Assisted Synthesis | Various catalysts | Often solvent-free or minimal solvent | Reduced reaction times, lower energy consumption, often higher yields. semanticscholar.org | Can significantly improve the efficiency of existing synthetic routes. |

The following table illustrates the application of atom economy principles to a hypothetical green synthesis of this compound, compared to a more traditional approach.

Table 2: Atom Economy Analysis of Hypothetical Synthetic Routes

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Hypothetical Green Route (e.g., Direct Aldol (B89426) Condensation) | 4-(Trifluoromethoxy)benzaldehyde, Acetaldehyde | This compound | Water | ~92% |

| Hypothetical Traditional Route (e.g., Wittig Reaction) | 4-(Trifluoromethoxy)benzaldehyde, Triphenylphosphine-based ylide | This compound | Triphenylphosphine oxide | ~35% |

By prioritizing methodologies with higher atom economy, the chemical industry can move towards more sustainable practices that generate less waste and make more efficient use of resources. jocpr.comjocpr.com The continued development and application of green chemistry principles will be essential for the environmentally responsible production of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Cinnamic Aldehyde

Reactivity of the α,β-Unsaturated Carbonyl System

The chemical behavior of 4-(Trifluoromethoxy)cinnamic aldehyde is largely dictated by its α,β-unsaturated carbonyl system. This conjugated arrangement of a carbon-carbon double bond and a carbonyl group creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. pressbooks.pub The reactivity of this system is a composite of the individual functionalities, influenced by their conjugation. pressbooks.pub

The quintessential reaction of the α,β-unsaturated system in cinnamaldehyde (B126680) derivatives is the Michael addition, a type of conjugate or 1,4-addition. wikipedia.org In this reaction, a nucleophile (Michael donor) attacks the electrophilic β-carbon of the conjugated system (Michael acceptor), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org The initial adduct is an enolate, which is subsequently protonated to yield the final product. wikipedia.org

Cinnamaldehyde itself is a well-established Michael acceptor, though its reactivity can be influenced by reaction conditions. nih.govresearchgate.netnih.gov For instance, the reaction of cinnamaldehyde with thiols is often considered a benchmark for evaluating organocatalysts, as it may not proceed significantly without a primary or secondary amine catalyst. nih.govresearchgate.net The catalyst forms an iminium ion, which enhances the electrophilicity of the β-carbon and facilitates the Michael addition. nih.gov A variety of nucleophiles can participate in Michael additions with cinnamaldehyde and its derivatives, including stabilized carbanions (from β-ketoesters, malonates), nitroalkanes, and organomanganese reagents. wikipedia.orgresearchgate.netresearchgate.net

| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Cinnamaldehyde | Nitromethane | Biotinylated secondary amine | γ-Nitro aldehyde |

| Cinnamaldehyde | Cysteamine | DMSO (solvent) | Thiazoline adduct |

| α,β-Unsaturated Aldehyde | Dialkyl Phosphite | Phenol/Triethylphosphite | Phosphonate adduct |

| trans-Cinnamaldehyde | Organomanganese reagents | Cu(I) catalyst, Me₃Si-Cl | Conjugate addition product |

Data sourced from references nih.govresearchgate.netnih.govresearchgate.netacs.org.

The aldehyde group in this compound offers a versatile handle for a wide array of chemical transformations and derivatization reactions. nih.gov These reactions are crucial for chemical analysis, where derivatization can enhance chromatographic behavior or detectability, and for synthetic chemistry, where the aldehyde is converted into other functional groups. greyhoundchrom.comcopernicus.org

Common derivatization techniques for aldehydes involve reactions with reagents targeting the carbonyl group. copernicus.orgresearchgate.net For example, aldehydes react with hydrazines like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable hydrazones or oximes, respectively, which are readily analyzed by chromatographic methods. copernicus.org Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for compounds containing hydroxyl or carboxylic acid groups, often in a multi-step derivatization process. copernicus.org

From a synthetic standpoint, the aldehyde can be transformed in numerous ways. Cinnamaldehyde reacts with aliphatic thiols at the carbonyl site to yield bis-dithioacetals. researchgate.net It can also undergo aldol (B89426) condensation reactions; for instance, reacting two equivalents of cinnamaldehyde with one equivalent of acetone (B3395972) under basic conditions produces dicinnamalacetone. youtube.comlibretexts.org Furthermore, the aldehyde group can be involved in the synthesis of more complex molecules, such as in the preparation of inhibitors for enzymes like Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase. acs.org

| Reagent Class | Example Reagent | Functional Group Targeted | Product Formed |

|---|---|---|---|

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Hydrazone |

| Hydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | Oxime |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid | Silyl ether/ester |

| Thiols | Dodecanethiol | Aldehyde | Dithioacetal |

| Boronic Acids | Phenylboronic Acid | Diols (from reduced aldehyde) | Cyclic Boronate Ester |

Data sourced from references nih.govresearchgate.netcopernicus.orgtcichemicals.com.

Role of the Trifluoromethoxy Substituent in Chemical Transformations

The trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring significantly modulates the electronic properties and reactivity of the cinnamaldehyde scaffold. mdpi.com Its unique characteristics influence reaction outcomes, kinetics, and selectivity. researchgate.net

The trifluoromethoxy group is known for its strong electron-withdrawing nature and high lipophilicity. mdpi.comnih.gov It is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04. mdpi.com Its electron-withdrawing effect, which is somewhat lower than other fluorinated groups, arises from the high electronegativity of the fluorine atoms. researchgate.net

These electronic properties have a profound impact on the reactivity of the α,β-unsaturated system. The electron-withdrawing -OCF₃ group decreases the electron density of the aromatic ring and, through conjugation, of the entire cinnamaldehyde system. mdpi.com This effect enhances the electrophilicity of both the carbonyl carbon and, notably, the β-carbon. Consequently, this compound is expected to be a more potent Michael acceptor compared to unsubstituted cinnamaldehyde or derivatives with electron-donating groups. The increased positive partial charge at the β-carbon makes it more susceptible to attack by nucleophiles, which can lead to faster reaction rates in conjugate additions. wikipedia.org

The Hammett equation provides a quantitative measure of how substituents affect reaction rates and equilibria. wikipedia.org The positive σ value for a para-OCF₃ group indicates its electron-withdrawing character, which would generally correspond to a positive ρ (rho) value in reactions where the transition state is stabilized by electron withdrawal, such as nucleophilic attacks on the conjugated system. wikipedia.org

| Substituent (para-position) | Hansch π Parameter (Lipophilicity) | Hammett Constant (σp) | General Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral |

| -OCH₃ (Methoxy) | -0.02 | -0.27 | Electron-donating |

| -Cl (Chloro) | +0.71 | +0.23 | Electron-withdrawing |

| -CF₃ (Trifluoromethyl) | +0.88 | +0.54 | Strongly electron-withdrawing |

| -OCF₃ (Trifluoromethoxy) | +1.04 | +0.35 | Strongly electron-withdrawing |

Data sourced from references mdpi.comwikipedia.org.

While the trifluoromethoxy group is generally considered metabolically stable, understanding potential defluorination pathways is critical, particularly for environmental and biological applications. mdpi.comresearchgate.net Research on related fluoroalkylether substances and chlorinated polyfluoroalkyl substances (Clx-PFAS) provides insight into possible degradation mechanisms. nih.govchemrxiv.orgresearchgate.net

One identified pathway involves oxidative ether cleavage, which can lead to the formation of unstable fluoroalcohol intermediates that undergo spontaneous defluorination. nih.gov Another mechanism is reductive dechlorination, followed by pathways such as hydroxylation, which can convert a terminal ClCF₂- group into a carboxylate (-OOC-), facilitating further degradation. chemrxiv.orgresearchgate.net For some unsaturated fluoroether compounds, hydrolytic O-dealkylation has been observed. nih.gov While these pathways have not been specifically documented for aromatic trifluoromethoxy compounds like the title aldehyde, they represent plausible mechanistic routes for defluorination under specific chemical or biological conditions, such as those involving advanced reduction processes or microbial action. nih.govnih.gov

Exploration of Radical Reaction Mechanisms Involving Cinnamaldehyde Derivatives

The cinnamaldehyde framework can participate in radical reactions, offering alternative pathways for functionalization. The double bond and aldehyde group are both susceptible to radical processes, and the presence of the trifluoromethoxy group can influence these transformations.

Cinnamaldehyde is known to undergo oxidation, a process that can involve reactive free radicals, especially in the presence of air or other oxidants. rsc.org The activation energy for cinnamaldehyde oxidation can be low, suggesting it is easily oxidized. rsc.org Radical reactions can also be used for synthetic purposes. For example, the α-position of α,β-unsaturated carbonyl compounds can be trifluoromethylated using a CF₃ radical source, often generated via a single-electron transfer (SET) mechanism involving a photocatalyst or a copper catalyst and a reagent like Togni's reagent. organic-chemistry.orgorganic-chemistry.orgacs.org The CF₃ radical selectively attacks the α-position of the substrate. organic-chemistry.org

Mechanistic Studies of this compound Intermediates

The study of reaction mechanisms is crucial for understanding the reactivity and predicting the products of chemical transformations involving this compound. While specific experimental studies detailing the intermediates of this particular compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from the well-established reactivity of cinnamaldehyde and the potent electronic effects of the 4-(trifluoromethoxy) substituent. The trifluoromethoxy group is a strong electron-withdrawing group, which significantly influences the electron distribution within the molecule, thereby affecting the stability and reactivity of any intermediates formed during a reaction. mdpi.com

The reactivity of α,β-unsaturated aldehydes like this compound is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the conjugated double bond. nih.gov Nucleophilic attack can occur at either of these positions, leading to different types of intermediates and final products.

In the context of organocatalysis, the reaction of cinnamaldehyde with nucleophiles can proceed through the formation of an iminium ion intermediate. acs.org In a similar fashion, the reaction of this compound with a secondary amine catalyst would lead to the formation of a positively charged iminium ion. This intermediate is significantly more electrophilic than the starting aldehyde, thus activating the molecule towards nucleophilic attack at the β-position. The electron-withdrawing trifluoromethoxy group would destabilize this cationic intermediate, which could potentially increase its reactivity towards the nucleophile.

Another important class of reactions for cinnamic derivatives are cycloadditions, such as [2+2] photocycloadditions. digitellinc.com These reactions proceed through electronically excited states and can lead to the formation of cyclobutane (B1203170) rings. While detailed mechanistic studies on the cycloaddition intermediates of this compound are not available, the electronic properties of the substituent would likely influence the stability and reactivity of the diradical or zwitterionic intermediates that are often proposed in such reactions.

The following table summarizes the expected influence of the 4-(trifluoromethoxy) group on the intermediates of common reactions involving the cinnamic aldehyde scaffold.

| Reaction Type | Key Intermediate | Expected Effect of 4-(Trifluoromethoxy) Group |

| Michael Addition | Enolate | Stabilization through inductive electron withdrawal, enhancing the rate of formation. |

| Organocatalytic Michael Addition | Iminium Ion | Destabilization due to the electron-withdrawing nature, potentially increasing its reactivity. |

| [2+2] Photocycloaddition | Diradical or Zwitterion | Influence on the stability and subsequent reaction pathways of the excited state intermediates. |

It is important to note that these are predictions based on established principles of physical organic chemistry. Detailed experimental and computational studies would be necessary to fully elucidate the precise structures and energies of the intermediates involved in the reactions of this compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies for 4 Trifluoromethoxy Cinnamic Aldehyde

Systematic Derivatization of the Aldehyde Moiety

The aldehyde group is a key functional feature of 4-(Trifluoromethoxy)cinnamic aldehyde, offering a versatile handle for chemical modification. Its electrophilic carbon atom and the adjacent α,β-unsaturated system are primary sites for synthetic transformations. mdpi.com

While the aldehyde itself cannot directly form esters and amides, its corresponding carboxylic acid, 4-(Trifluoromethoxy)cinnamic acid, is a direct precursor for these important derivatives. The synthesis of these compounds first requires the oxidation of the aldehyde to the carboxylic acid. leah4sci.com Following oxidation, standard coupling methods can be employed.

A series of cinnamic acid amides and esters have been synthesized to explore their biological activities, such as antioxidant and enzyme inhibition properties. nih.govjst.go.jp Common synthetic strategies involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with activators such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and various alcohols or amines. bas.bg Alternatively, conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol or amine is a widely used approach. researchgate.net Studies on various cinnamic acid analogues have shown that amides tend to exhibit potent free radical scavenging activities, whereas esters often show strong inhibitory activities against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.govjst.go.jp

Table 1: Synthetic Pathways for Aldehyde Moiety Derivatization

| Initial Moiety | Reaction Type | Reagents | Resulting Derivative | Reference |

|---|---|---|---|---|

| Aldehyde | Oxidation | Tollens' Reagent (Ag2O), KMnO4, or other oxidizing agents | Carboxylic Acid | leah4sci.com |

| Carboxylic Acid | Esterification | Alcohol, DCC/DMAP or SOCl2 then Alcohol | Ester | jst.go.jpbas.bg |

| Carboxylic Acid | Amidation | Amine, DCC/DMAP or other coupling agents | Amide | nih.govresearchgate.net |

| Aldehyde | Reduction | Sodium Borohydride (B1222165) (NaBH4), Lithium Aluminum Hydride (LiAlH4) | Alcohol | leah4sci.com |

The aldehyde functionality can be readily transformed through reduction and oxidation, leading to derivatives with distinct chemical and biological profiles.

Reduction Products: The reduction of the aldehyde group in cinnamaldehyde (B126680) derivatives yields the corresponding cinnamyl alcohol. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) to selectively reduce the aldehyde without affecting the carbon-carbon double bond. leah4sci.com More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. leah4sci.com This conversion from an aldehyde to a primary alcohol significantly alters the molecule's polarity, hydrogen bonding capability, and reactivity, which can profoundly impact its biological interactions.

Oxidation Products: Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 4-(Trifluoromethoxy)cinnamic acid. This is a crucial step for the synthesis of esters and amides as discussed previously. nih.gov The reaction can be carried out using various oxidizing agents, with the Tollens' test (using silver oxide in ammonia) being a classic method for converting aldehydes to carboxylic acids. leah4sci.com The introduction of a carboxylic acid group dramatically increases the acidity and polarity of the molecule, enabling it to act as a proton donor and engage in different biological interactions compared to the parent aldehyde.

Aromatic Ring Modifications and Substituent Effects

Modifying the aromatic ring of this compound by introducing additional substituents is a key strategy for fine-tuning its electronic properties and steric profile.

The trifluoromethoxy group at the 4-position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and the β-carbon of the double bond. This enhanced electrophilicity can increase the molecule's susceptibility to nucleophilic attack, a mechanism often implicated in the biological activity of cinnamaldehydes. mdpi.com For instance, studies on various substituted cinnamaldehydes have shown that electron-withdrawing groups can enhance activities such as quorum sensing inhibition. nih.gov A nitro group (NO₂), another strong electron-withdrawing group, at the 4-position was found to be highly active, while a methoxy (B1213986) group (MeO) at the same position resulted in less activity. nih.gov The position also matters; a 2-nitro substituent conferred strong activity, similar to the 4-nitro analogue. nih.gov This suggests that placing additional electron-withdrawing groups on the ring of this compound could further enhance its biological effects.

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how specific structural features of this compound and its derivatives contribute to their biological activity. For cinnamaldehyde analogues, several key structural elements have been identified as crucial for their function. semanticscholar.orgnih.gov

The α,β-unsaturated acyl group is often essential, acting as a Michael acceptor that can react with nucleophilic residues (like cysteine) in proteins and enzymes. semanticscholar.orgnih.gov This covalent interaction is believed to be a primary mechanism for various biological effects. nih.gov

Modification of the aldehyde group generally leads to a decrease in certain activities. For example, converting the aldehyde to an amide or ester often reduces its efficacy as a quorum sensing inhibitor compared to the aldehyde parent compound. plos.org Similarly, reduction to the alcohol or oxidation to the carboxylic acid can diminish activity where the electrophilicity of the aldehyde is key.

The nature of the substituent on the phenyl ring plays a significant role in modulating activity. A hydrophobic moiety connected to the unsaturated acyl group is generally required. semanticscholar.orgnih.gov Studies on a range of cinnamaldehyde analogues against Vibrio species found that halogenation significantly impacted quorum sensing inhibitory activity. plos.org Derivatives with electron-withdrawing groups, such as 3,4-dichloro-cinnamaldehyde and 2,3,4,5,6-pentafluoro-cinnamaldehyde, were among the most potent inhibitors, significantly outperforming the unsubstituted cinnamaldehyde. plos.org This trend suggests that the 4-trifluoromethoxy group, being strongly electron-withdrawing, likely contributes positively to similar biological activities.

Quantitative structure-activity relationship (QSAR) models developed for cinnamaldehyde derivatives against wood-decaying fungi have also provided insights, showing a strong correlation between chemical structure and antifungal activity. mdpi.comnih.gov These models can be used to predict the activity of new derivatives, including those based on a this compound scaffold. mdpi.com

Table 2: Structure-Activity Relationship Trends for Cinnamaldehyde Derivatives

| Structural Modification | General Effect on Biological Activity (e.g., Antimicrobial, QS Inhibition) | Rationale | Reference |

|---|---|---|---|

| Reduction of aldehyde to alcohol | Generally decreases activity | Loss of key electrophilic site for covalent bonding | nih.gov |

| Oxidation of aldehyde to carboxylic acid | Generally decreases activity | Loss of electrophilic aldehyde; increased polarity alters bioavailability | plos.org |

| Conversion to ester or amide | Activity is variable, often reduced | Alters Michael acceptor reactivity and steric profile | jst.go.jpplos.org |

| Introduction of electron-withdrawing groups (e.g., Cl, F, NO2) on the phenyl ring | Often increases activity | Enhances the electrophilicity of the α,β-unsaturated system | plos.orgnih.gov |

| Introduction of electron-donating groups (e.g., OCH3, N(CH3)2) on the phenyl ring | Often decreases activity | Reduces the electrophilicity of the α,β-unsaturated system | nih.gov |

Elucidating Key Structural Features for Specific Biological Interactions

While specific derivatization studies focusing solely on this compound are not extensively detailed in the current literature, a robust understanding of its SAR can be inferred from comprehensive studies on analogous cinnamaldehyde derivatives. The biological activity of these compounds is intrinsically linked to several key structural motifs.

The foundational structure for the bioactivity of cinnamaldehydes is the α,β-unsaturated aldehyde group. mdpi.com This moiety functions as an electrophilic Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins and enzymes. mdpi.com This reactivity is often central to the compound's mechanism of action across various biological targets.

Furthermore, the aromatic phenyl ring and its substituents are critical for modulating the compound's interaction with biological targets. Modifications to the phenyl ring influence the molecule's electronic properties and steric profile, which can enhance or diminish its activity. Studies on various cinnamaldehyde derivatives have shown that the introduction of different functional groups on the ring system leads to a wide range of biological responses, from antimicrobial to anticancer activities.

The derivatization of the aldehyde group itself, for instance, into Schiff bases or hydrazones, represents another strategic approach to modify the compound's activity. Such modifications can alter the molecule's reactivity, solubility, and ability to form hydrogen bonds, thereby fine-tuning its interaction with specific biological receptors.

Table 1: Key Structural Features and Their Role in Bioactivity of Cinnamaldehyde Analogs

| Structural Feature | Role in Biological Interaction | Potential Derivatization Strategy |

|---|---|---|

| α,β-Unsaturated System | Acts as a Michael acceptor, enabling covalent bonding with target proteins. mdpi.com | Not typically modified, as it is crucial for core activity. |

| Aldehyde Group | Functions as an electrophile; can form Schiff bases with amino groups. | Conversion to Schiff bases, hydrazones, or oximes to modulate reactivity and binding. |

| Phenyl Ring | Provides a scaffold for substituents that modulate electronic and steric properties. | Introduction of various substituents (e.g., halogens, alkoxy groups) to alter lipophilicity and target affinity. |

| 4-Position Substituent | Significantly influences the electronic character of the entire molecule. | Variation of the substituent to optimize electron-withdrawing/donating properties and steric bulk. |

Correlating Trifluoromethoxy Group Position with Biological Potency

The specific placement of the trifluoromethoxy (-OCF₃) group on the phenyl ring is a critical determinant of a molecule's biological potency. While direct comparative studies on the positional isomers (ortho, meta, para) of (trifluoromethoxy)cinnamic aldehyde are limited, SAR studies on other substituted aromatic compounds provide valuable insights.

The para-position of the -OCF₃ group in this compound places it directly opposite the cinnamoyl group. This positioning maximally influences the electronic properties of the conjugated system through resonance and inductive effects. The trifluoromethoxy group is known for its high lipophilicity and strong electron-withdrawing nature, which can enhance membrane permeability and modulate interactions with target enzymes.

In broader studies of substituted cinnamides and other bioactive molecules, the position of substituents on the phenyl ring has been shown to be crucial for tuning activity. For example, in a study of N-arylcinnamanilides, the type and position of substituents on the phenyl ring were found to be important for modulating their anti-inflammatory potential. mdpi.com Similarly, research on other classes of compounds has demonstrated that moving a substituent from the para to the meta or ortho position can drastically alter binding affinity and biological response due to changes in steric hindrance and electronic distribution. nih.gov The para-substitution, as seen in this compound, often provides a balance of electronic influence and steric accessibility that is favorable for many biological interactions.

Design Principles for Modulating this compound Bioactivity

Based on the established SAR of cinnamaldehydes and the known properties of the trifluoromethoxy group, several key design principles can be formulated to modulate the bioactivity of the this compound scaffold.

Preservation of the Core Pharmacophore : The α,β-unsaturated aldehyde system is fundamental to the bioactivity of many cinnamaldehyde derivatives and should generally be retained. Its ability to act as a Michael acceptor is a primary mechanism of action. mdpi.com

Strategic Modification of the Aldehyde : While essential, the aldehyde group can be derivatized to fine-tune activity. Converting it into less reactive or more specific functional groups (e.g., Schiff bases) can modulate potency and potentially reduce off-target effects.

Exploiting the Properties of the Trifluoromethoxy Group : The -OCF₃ group at the 4-position offers high metabolic stability and lipophilicity. Design strategies should leverage these properties to improve pharmacokinetic profiles. Further derivatization should aim to complement these characteristics.

Introduction of Additional Ring Substituents : The introduction of other small substituents on the phenyl ring could further enhance potency. However, this must be balanced to avoid steric clashes with the target binding site. Quantitative Structure-Activity Relationship (QSAR) models developed for cinnamaldehyde derivatives suggest that electronic and steric parameters are key predictors of activity. mdpi.com

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop new analogs with enhanced potency, selectivity, and improved drug-like properties for a range of therapeutic applications.

In-depth Computational Analysis of this compound Remains an Unexplored Area of Research

An extensive review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused on the compound this compound. Despite the growing interest in fluorinated organic molecules within medicinal and materials chemistry, this particular aldehyde has not yet been the subject of detailed theoretical investigation according to available research.

Computational studies are crucial for understanding the intricate electronic and structural properties of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to explore molecular stability, electronic properties, and to predict spectroscopic behavior. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides valuable insights into a molecule's reactivity and electronic transitions. However, specific data regarding the DFT-calculated electronic properties, stability, HOMO-LUMO energy gap, or predicted vibrational frequencies for this compound are not present in the current body of published research.

Similarly, the field of molecular docking, a computational method used to predict the binding orientation and affinity of a small molecule to a larger target molecule like a protein, shows no specific applications involving this compound. Consequently, there is no available data on its ligand-protein interactions, predicted binding affinities, or analyses of its interactions within the active sites of any identified biological targets.

While research exists for structurally related compounds, these findings are not directly applicable. For instance, detailed computational analyses have been performed on trans-4-(trifluoromethyl)cinnamic acid . These studies include DFT calculations, FMO analysis, and molecular docking simulations . However, the structural differences—a carboxylic acid group instead of an aldehyde, and a trifluoromethyl (-CF3) group versus a trifluoromethoxy (-OCF3) group—result in significantly different electronic and steric properties, making direct comparisons or extrapolations to this compound scientifically unsound.

Computational Chemistry and Molecular Modeling Studies of 4 Trifluoromethoxy Cinnamic Aldehyde

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes, flexibility, and intermolecular interactions of a molecule like 4-(Trifluoromethoxy)cinnamic aldehyde in various environments, such as in a solvent or interacting with a biological target.

Key Conformational Features Investigated by MD Simulations:

s-cis vs. s-trans Conformations: The rotation around the C-C single bond of the propenal group can lead to s-cis and s-trans conformers. MD simulations can predict the relative energies and populations of these conformers, which can be crucial for binding to a specific biological target.

Orientation of the Trifluoromethoxy Group: The trifluoromethoxy group (-OCF₃) itself has a specific conformational preference relative to the phenyl ring. Computational studies on related aryl-OCF₃ compounds suggest that the most stable conformation is often one where the O-CF₃ bond is perpendicular to the plane of the aromatic ring. MD simulations can explore the rotational barrier and the preferred orientation of this group in the context of the entire molecule.

A hypothetical MD simulation of this compound in an aqueous solution would likely reveal a dynamic equilibrium between different low-energy conformations. The results of such a simulation could be summarized in a data table like the one below, which is illustrative of the type of data that would be generated.

| Dihedral Angle | Description | Predicted Dominant Conformation (°C) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| C(ring)-C=C-C=O | Rotation around the C-C single bond of the propenal chain | ~180 (s-trans) | 4-6 |

| C-C-O-CF₃ | Rotation of the trifluoromethoxy group | ~90 (perpendicular) | 1-2 |

This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would be derived from actual MD simulation data.

Understanding the conformational dynamics is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into the binding site of a protein or other biological macromolecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying the physicochemical properties, or molecular descriptors, that are most influential for a particular activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. mdpi.comnih.gov

For a compound like this compound, a QSAR study would typically involve a dataset of cinnamaldehyde (B126680) derivatives with varying substituents on the phenyl ring and their corresponding measured biological activities (e.g., antifungal, antibacterial, or enzyme inhibition). mdpi.comnih.gov The goal would be to develop a model that can accurately predict the activity of these compounds, including the 4-trifluoromethoxy derivative.

Key Steps in QSAR Modeling for this compound:

Data Set Collection: A series of cinnamaldehyde analogs with known biological activities would be compiled. This would ideally include compounds with a range of electronic and steric properties.

Molecular Descriptor Calculation: A wide variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Relevant Molecular Descriptors for Cinnamaldehyde Derivatives:

Based on QSAR studies of related compounds, the following types of descriptors are likely to be important for modeling the activity of this compound:

Electronic Descriptors: The trifluoromethoxy group is a strong electron-withdrawing group. Descriptors such as Hammett constants (σ), dipole moment, and atomic charges would be crucial to capture its electronic influence on the molecule. The electron-withdrawing nature of the -OCF₃ group can significantly affect the reactivity of the aldehyde and the conjugated system.

Steric Descriptors: The size and shape of the molecule are important for its interaction with a binding site. Descriptors like molar volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be relevant.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), is critical for its ability to cross cell membranes. The trifluoromethoxy group is known to significantly increase lipophilicity compared to a methoxy (B1213986) group.

A hypothetical QSAR model for the antifungal activity of a series of 4-substituted cinnamaldehydes might yield an equation like:

log(1/IC₅₀) = a(logP) - b(LUMO) + c*(MR) + d

where IC₅₀ is the concentration required for 50% inhibition, logP is the hydrophobicity descriptor, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), MR is the molar refractivity (a steric descriptor), and a, b, c, d are coefficients determined by the regression analysis.

The contribution of the 4-(Trifluoromethoxy) substituent to the predicted activity could then be analyzed based on its specific descriptor values.

| Substituent (at position 4) | logP (Hydrophobicity) | Hammett Sigma (σp) | Molar Refractivity (MR) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| -H | 1.89 | 0.00 | 42.3 | 4.5 |

| -OCH₃ | 1.95 | -0.27 | 47.2 | 5.2 |

| -Cl | 2.59 | 0.23 | 47.2 | 5.8 |

| -OCF₃ | 2.85 | 0.35 | 47.5 | 6.5 |

This table presents hypothetical data to illustrate how different substituents would influence key descriptors in a QSAR study. The predicted activity is for illustrative purposes and would depend on the specific biological endpoint and the derived QSAR model.

Biological Activities and Mechanistic Pathways Non Clinical Focus

Antioxidant Activity and Associated Mechanisms

While derivatives of cinnamic acid have been studied for their antioxidant properties, specific data detailing the antioxidant capacity and mechanisms of 4-(Trifluoromethoxy)cinnamic aldehyde are unavailable.

Generating content for these sections without specific supporting data would be speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the distinct biological activities and mechanistic pathways of this compound.

Free Radical Scavenging Capabilities

The antioxidant potential of cinnamic aldehyde derivatives is a subject of significant research interest. The primary mechanism for this activity is often their ability to scavenge free radicals, which are highly reactive molecules implicated in oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical-scavenging activity of compounds. nih.govmdpi.comscispace.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. mdpi.comscispace.com

While direct studies on this compound are limited, research on the parent compound, cinnamaldehyde (B126680), demonstrates notable free radical scavenging activity. nih.govresearchgate.net Cinnamaldehyde has shown the ability to quench DPPH, superoxide (B77818) radicals, and nitric oxide radicals, with reported IC50 values (the concentration required to scavenge 50% of the radicals) of 8.2 µg/ml for DPPH, 13.3 µg/ml for superoxide, and 12.1 µg/ml for nitric oxide. nih.gov The scavenging effect is often attributed to the ability of the compound to donate hydrogen atoms. researchgate.net The presence of the α,β-unsaturated carbonyl system and the aromatic ring in cinnamaldehyde derivatives are thought to contribute to this scavenging activity. Modifications to the cinnamaldehyde structure, such as the conversion to cinnamic acid or cinnamyl alcohol, have been shown to significantly enhance antioxidant activity compared to the parent aldehyde. researchgate.net

Antimicrobial Activity Studies

Cinnamaldehyde and its analogs are recognized for their broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi. nih.govnih.gov

Antibacterial and Antifungal Action

The antimicrobial efficacy of cinnamaldehyde derivatives has been demonstrated against a wide range of pathogenic microbes. The substitution of electron-withdrawing groups, such as halogens or nitro groups, at the fourth position on the benzene (B151609) ring has been found to enhance antibacterial activity. mdpi.com This suggests that the trifluoromethoxy group in this compound could confer potent antimicrobial properties.

Studies on various cinnamaldehyde analogs have established their action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans. nih.govmdpi.comfrontiersin.org For instance, 4-chloro cinnamaldehyde showed a minimum inhibitory concentration (MIC) of 25 μg/mL against C. albicans. nih.govyuntsg.com Cinnamaldehyde itself has demonstrated strong activity against carbapenem-resistant Acinetobacter baumannii and has been shown to inhibit biofilm formation at sub-MIC levels. researchgate.net

| Compound | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Cinnamaldehyde | Candida albicans | MIC | 125 µg/ml | nih.gov |

| 4-chloro Cinnamaldehyde | Candida albicans | MIC | 25 µg/mL | nih.govyuntsg.com |

| 2-chloro Cinnamaldehyde | Candida albicans | MIC | 25 µg/mL | nih.gov |

| Cinnamaldehyde | Rhizoctonia | Inhibitory Concentration | 50 ppm | google.com |

| Cinnamaldehyde | Fusarium | Inhibitory Concentration | 200 ppm | google.com |

Mechanisms of Microbial Growth Inhibition

The antimicrobial action of cinnamaldehyde and its derivatives is multifactorial. A primary mechanism involves disruption of the microbial cell membrane. researchgate.net The aldehyde group (–CHO) is believed to play a crucial role, potentially by forming Schiff bases with amines in microbial cell components. nih.gov These compounds can enter and disturb the lipid bilayer of the cell membrane, leading to increased permeability and the leakage of essential intracellular components like ions and proteins. nih.govresearchgate.net This damage to the membrane structure affects metabolic activity and ultimately results in the inhibition of bacterial growth. researchgate.net

Furthermore, cinnamaldehyde has been shown to inhibit key microbial virulence factors. In C. albicans, sub-inhibitory concentrations significantly reduced the formation of germ tubes, which are critical for tissue invasion, as well as the activity of proteinase and phospholipase enzymes. nih.gov It also inhibits biofilm formation, a key factor in microbial persistence and resistance, by interfering with cell aggregation and adherence. yuntsg.comresearchgate.netfrontiersin.org

Herbicidal Properties and Phytotoxicity Mechanisms

Cinnamic aldehyde and related compounds have demonstrated significant phytotoxic potential, making them candidates for the development of natural herbicides. mdpi.comresearchgate.net

Inhibition of Plant Growth and Development

Post-emergence assays have shown that cinnamaldehyde can exhibit potent herbicidal activity against a variety of problematic weeds, including Amaranthus retroflexus, Avena fatua, and Portulaca oleracea. mdpi.comresearchgate.netbohrium.com The phytotoxic effects are often dose-dependent, with higher concentrations leading to greater and more rapid plant damage and death. mdpi.combohrium.com

The primary targets of this phytotoxicity are fundamental growth processes. Studies on Arabidopsis thaliana revealed that trans-cinnamaldehyde had a more significant impact on root growth than on germination, with a 50% inhibitory concentration (IC50) for root growth calculated at a low value of 46 µM. frontiersin.org Cinnamic acid and its derivatives are known to disturb membrane permeability, which in turn affects various plant growth processes. mdpi.com For example, analysis of the herbicidal mechanism of a related compound, 4-hydroxy-3-methoxy cinnamic acid ethyl ester, showed that it affected proteins involved in photosystem II, energy metabolism, and cell structure formation in A. thaliana. nih.gov

| Compound | Plant Species | Effect | Metric (Concentration) | Reference |

|---|---|---|---|---|

| trans-Cinnamic acid | Lepidium sativum | Growth Inhibition | I50 = 74.19–785.4 μM | mdpi.com |

| trans-Cinnamaldehyde | Arabidopsis thaliana | Root Growth Inhibition | IC50 = 46 µM | frontiersin.org |

| trans-Cinnamaldehyde | Arabidopsis thaliana | Root Growth Inhibition | IC80 = 87 µM | frontiersin.org |

| Cinnamic Aldehyde | Amaranthus retroflexus | High Efficacy (Plant Death) | Dose-dependent | mdpi.comresearchgate.net |

| Cinnamic Aldehyde | Avena fatua | High Efficacy (Plant Death) | Dose-dependent | mdpi.comresearchgate.net |

Allelopathic Effects on Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another through the release of compounds into the environment. nih.gov Cinnamic acid and its derivatives are well-established allelochemicals. mdpi.comnih.gov These compounds can be released from plants through root exudation, leaching from leaves, or decomposition of plant residues, subsequently affecting the germination and growth of neighboring plants. researchgate.net

The herbicidal properties of this compound can be understood within this framework of allelopathy. Allelochemicals like cinnamic acid disrupt numerous physiological functions in target plants, including germination and seedling growth. nih.gov They can alter soil microbial communities, which in turn influences nutrient cycling and availability, indirectly impacting plant-plant competition. nih.gov The direct phytotoxic mechanisms, such as disrupting membrane permeability and metabolic processes, are the foundation of these allelopathic interactions. mdpi.com

Enzyme Interaction Studies (e.g., Cytochrome P450 Enzymes)

The interaction of xenobiotics with Cytochrome P450 (CYP450) enzymes is a critical aspect of their metabolic profile. While direct studies on this compound are not extensively documented, research on cinnamaldehyde provides a basis for potential interactions. Cinnamaldehyde itself has been shown to interact with various CYP450 isoforms. For instance, it exhibits inhibitory effects on enzymes such as CYP2A6 and, to a lesser extent, CYP2C9 and CYP1A2. conexiant.comnih.gov The nature of these interactions can be complex, including time-dependent inhibition, which suggests that metabolites of the compound may also play a role in enzyme modulation. nih.gov

The introduction of a trifluoromethoxy group at the para-position of the phenyl ring in this compound is expected to significantly alter its electronic and steric properties compared to cinnamaldehyde. This substitution may influence its binding affinity and inhibitory potential towards specific CYP450 enzymes. Fluorine-containing compounds are known to sometimes act as potent enzyme inhibitors. researchgate.net Further research is required to elucidate the specific inhibitory profile and metabolic fate of this compound within the CYP450 system.

Table 1: Investigated Interactions of Cinnamaldehyde with Cytochrome P450 Enzymes

| Enzyme | Type of Interaction Observed |

|---|---|

| CYP2A6 | Time-Dependent Inhibition nih.gov |

| CYP2C9 | Modest Inhibition conexiant.com |

| CYP1A2 | Modest Inhibition conexiant.com |

| CYP3A4 | No significant inhibition conexiant.com |

| CYP2D6 | No significant inhibition conexiant.com |

Note: This table summarizes findings for cinnamaldehyde, the parent compound. Specific data for this compound is not yet available.

Receptor-Ligand Interactions (e.g., TRPA1)

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a well-established target for cinnamaldehyde and related α,β-unsaturated aldehydes. Cinnamaldehyde is a known agonist of the TRPA1 receptor, activating it through covalent modification of cysteine residues within the channel's structure. mdpi.comnih.gov This activation is a key mechanism behind the sensory properties of cinnamon.

The electrophilic nature of the aldehyde group in conjugation with the double bond is crucial for this interaction. It is highly probable that this compound retains this ability to activate the TRPA1 receptor. The trifluoromethoxy substitution is unlikely to interfere with the Michael addition reaction responsible for the covalent binding to the receptor's cysteine residues. In fact, the electron-withdrawing nature of the trifluoromethoxy group could potentially modulate the reactivity of the aldehyde and influence its potency as a TRPA1 agonist.

Studies on various cinnamaldehyde derivatives have shown that substitutions on the phenyl ring can affect their ability to activate TRPA1, with factors like molecular size and polar surface area playing a role in cell membrane permeability and subsequent interaction with the intracellular domains of the receptor. nih.gov

Table 2: Characteristics of TRPA1 Activation by Cinnamaldehyde Derivatives

| Feature | Role in TRPA1 Activation |

|---|---|

| Electrophilic Carbonyl Group | Essential for covalent binding to cysteine residues mdpi.com |

| Cell Membrane Permeability | Necessary to reach intracellular binding sites nih.gov |

| Phenyl Ring Substitutions | Can modulate the potency and efficacy of activation nih.gov |

Note: This table describes the general mechanism for cinnamaldehyde derivatives. The specific activation profile of this compound on the TRPA1 receptor requires direct experimental validation.

Analytical Methodological Advancements in the Research of 4 Trifluoromethoxy Cinnamic Aldehyde

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental analytical technique for separating components of a mixture. jmpas.com For compounds like 4-(Trifluoromethoxy)cinnamic aldehyde, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of cinnamic aldehyde derivatives due to its sensitivity and selectivity. jmpas.com The development of a robust HPLC method is essential for achieving reliable and reproducible results. A typical method involves a reversed-phase approach, which separates compounds based on polarity differences. jmpas.com

Research on related compounds like cinnamaldehyde (B126680) has established effective separation protocols that are applicable to its trifluoromethoxy derivative. A common setup utilizes a C18 column, which provides a nonpolar stationary phase suitable for the retention and separation of such aromatic aldehydes. rsc.orgchromatographyonline.com The mobile phase often consists of a mixture of organic solvents, such as acetonitrile (B52724) and methanol (B129727), and an aqueous component, like water with a small percentage of glacial acetic acid to control the pH and improve peak shape. jmpas.comrsc.org Isocratic elution, where the mobile phase composition remains constant, can provide rapid and cost-effective quantification. rsc.org Detection is typically performed using a UV detector, with wavelengths set around 280 nm to 320 nm, corresponding to the absorbance maxima of the cinnamaldehyde chromophore. chromatographyonline.comresearchgate.netjapsonline.com The sensitivity of HPLC methods can be very high, with limits of detection (LOD) and quantification (LOQ) often reaching the nanogram per milliliter (ng/mL) level. rsc.orgdntb.gov.ua

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. rsc.org |

| Mobile Phase | Methanol:Acetonitrile:2% Acetic Acid (20:50:30, v/v) | Elutes the analyte from the column; acid improves peak symmetry. rsc.org |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation and retention time. jmpas.comrsc.org |

| Detection | UV at 280-320 nm | Quantifies the analyte based on its light absorption. chromatographyonline.comjapsonline.com |

| Column Temperature | 29-35°C | Ensures reproducible retention times. jmpas.comjapsonline.com |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. jmpas.comjapsonline.com |

Gas Chromatography (GC) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. atu-lab.de Its application is well-suited for the analysis of aldehyde compounds, including this compound. nih.gov In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column, which separates components based on factors like boiling point and polarity. univetbantara.ac.id

For the analysis of cinnamic aldehydes, GC is often coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification. atu-lab.denih.gov The choice of column is critical, with capillary columns offering high resolution. A key consideration for the GC analysis of cinnamaldehyde and its derivatives is thermal stability. Studies have shown that trans-cinnamaldehyde can undergo temperature-dependent transformation to benzaldehyde (B42025) at elevated temperatures, which could affect quantification if not properly managed. nih.gov To analyze less volatile compounds or to improve chromatographic performance, derivatization may be employed. For instance, aldehydes can be converted into more volatile oxime derivatives, which are easily resolved by GC. sigmaaldrich.com

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information and are crucial for confirming its identity and characterizing its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of organic compounds. ethernet.edu.et By analyzing the NMR spectra of related cinnamaldehyde structures, the key features for this compound can be predicted. researchgate.netutah.edu The analysis of ¹H NMR spectra confirms the presence of specific protons and their connectivity.

For this compound, the spectrum would exhibit several characteristic signals:

Aldehyde Proton: A signal far downfield (typically δ 9.6-9.7 ppm), which may appear as a doublet due to coupling with the adjacent vinylic proton. utah.educhemicalbook.comlibretexts.org

Vinylic Protons: Two signals in the olefinic region (typically δ 6.6-7.5 ppm). These protons on the carbon-carbon double bond appear as doublets or doublets of doublets. The large coupling constant (J ≈ 16 Hz) between them is indicative of a trans configuration of the double bond. researchgate.netutah.educhemicalbook.com

Aromatic Protons: Signals in the aromatic region (typically δ 7.3-7.8 ppm). The substitution pattern on the benzene (B151609) ring, including the electron-withdrawing trifluoromethoxy group, will influence the chemical shifts and splitting patterns of these protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon (downfield, ~193 ppm), the vinylic carbons, and the aromatic carbons, including the carbon attached to the trifluoromethoxy group. utah.edu

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.6 - 9.7 | Doublet (d) | ~7-8 |

| Vinylic (C=CH-CHO) | 6.6 - 6.8 | Doublet of Doublets (dd) | J ≈ 16, J ≈ 8 |

| Vinylic (Ar-CH=C) | 7.4 - 7.6 | Doublet (d) | J ≈ 16 |

| Aromatic (Ar-H) | 7.3 - 7.8 | Doublets (d) or Multiplets (m) | - |

Mass Spectrometry (MS) is a vital technique for identifying compounds by measuring their mass-to-charge ratio (m/z). ijpras.com When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying metabolites and reaction products in complex biological or chemical matrices. nih.govnih.gov The study of drug metabolism is essential in drug discovery, as metabolites may be active or toxic. ijpras.com

For this compound, LC-MS/MS would be used to track its fate in a given system. The analysis begins by identifying the precursor ion corresponding to the intact molecule. Common metabolic transformations for aldehydes include oxidation to a carboxylic acid or reduction to an alcohol. nih.gov These potential metabolites can be targeted by monitoring for their specific predicted masses. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov In this technique, the precursor ion is isolated and fragmented, producing a characteristic pattern of product ions. ijpras.comescholarship.org This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of not only the parent compound but also its metabolites and other reaction products formed during chemical processes. escholarship.orgnih.gov

Advanced Derivatization Reagents for Enhanced Detection in Complex Matrices

The detection of aldehydes in complex matrices like biological fluids can be challenging due to their volatility, potential for instability, and low concentrations. nih.gov Chemical derivatization is a strategy used to overcome these issues by converting the aldehyde into a more stable, easily detectable product. nih.govresearchgate.net This process can improve chromatographic separation and significantly enhance the sensitivity of detection by UV, fluorescence, or mass spectrometry. nih.gov

A variety of derivatization reagents are available that react specifically with the carbonyl group of aldehydes:

Hydrazine (B178648) Derivatives: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansyl hydrazine react with aldehydes to form stable hydrazones. nih.govthermofisher.com DNPH derivatives are strongly chromophoric and are easily detected by UV-Vis, while dansyl hydrazine derivatives are highly fluorescent, allowing for very sensitive detection. thermofisher.com

Hydroxylamine Derivatives: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent, especially for GC analysis. sigmaaldrich.comnih.gov It reacts with aldehydes to form oximes, which are more volatile and thermally stable, and the pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) or MS. sigmaaldrich.comnih.gov

Amine and Thiol Reagents for LC-MS: To enhance ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), reagents that introduce a permanently charged or easily ionizable group are used. Reagents containing quaternary ammonium (B1175870) groups, such as 4-(2-(trimethylammonio)ethoxy)benzeneaminium (4-APC), can be used to tag aldehydes, significantly improving their detection in positive-ion ESI-MS. nih.govresearchgate.net Similarly, reagents like D-cysteine react with aldehydes to form thiazolidine (B150603) derivatives that can be readily analyzed by LC-MS/MS. researchgate.net

The selection of a derivatization reagent depends on the analytical technique being used and the specific requirements of the assay, such as the desired level of sensitivity and the nature of the sample matrix. nih.gov

Future Research Directions and Potential Applications in Academic Contexts

Exploration of Novel Synthetic Pathways and Catalytic Systems